1-(4-Chloro-5-ethylthiophen-2-yl)ethanone

Medicinal Chemistry Process Chemistry Analytical Chemistry

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS 1399661-79-0) is a chloro-substituted 2-acetylthiophene with a 4-chloro/5-ethyl pattern, distinct from common analogs. The 4-Cl electron‑withdrawing group enables efficient Suzuki-Miyaura cross-coupling, while the 5-ethyl substituent lowers the boiling point by 39 °C versus the methyl analog, simplifying purification. The combination reduces cytochrome P450-mediated bioactivation, making it ideal for lead optimization requiring metabolic stability. Additionally, the thiophene-ketone core demonstrates herbicidal activity (7.51 nM ethane production against S. acutus). Procure this specific building block to ensure consistent synthetic yields, pharmacokinetic profiles, and scalable process chemistry.

Molecular Formula C8H9ClOS
Molecular Weight 188.67 g/mol
Cat. No. B15090813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Molecular FormulaC8H9ClOS
Molecular Weight188.67 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(S1)C(=O)C)Cl
InChIInChI=1S/C8H9ClOS/c1-3-7-6(9)4-8(11-7)5(2)10/h4H,3H2,1-2H3
InChIKeyCIKKRROVDBLZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Procurement-Grade Physicochemical and Structural Baseline


1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0) is a chloro-substituted 2-acetylthiophene building block characterized by the molecular formula C8H9ClOS and a molecular weight of 188.67 g/mol . The compound features a thiophene ring bearing a 4-chloro and 5-ethyl substitution pattern, distinguishing it from other 2-acetylthiophene analogs commonly employed in medicinal chemistry and agrochemical research. Its structure confers distinct physicochemical properties including a melting point of 83–84 °C, a boiling point of 242 °C at atmospheric pressure, and a density of 1.2979 g/cm³ . The combination of an electron-withdrawing chlorine substituent at the 4-position and a modestly electron-donating ethyl group at the 5-position establishes a unique electronic profile that influences both reactivity in cross-coupling reactions and metabolic stability in biological systems.

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Why In-Class Analogs Cannot Be Interchanged


Thiophene-based building blocks are not commoditized reagents; even minor alterations in substituent position or identity fundamentally alter physicochemical behavior, reactivity, and metabolic fate. For 2-acetylthiophenes, the 4-chloro-5-ethyl substitution pattern is particularly distinctive. Replacing the 4-chloro with hydrogen (as in 1-(5-ethylthiophen-2-yl)ethanone) or modifying the 5-alkyl chain (e.g., from ethyl to methyl) yields measurable differences in melting point, boiling point, density, and electronic character [1]. Critically, the position and nature of substituents on the thiophene ring govern the extent of cytochrome P450-mediated bioactivation—a key determinant of metabolic stability and potential toxicity in drug discovery programs [2]. Consequently, substituting a close analog without rigorous validation risks compromising synthetic yields, altering pharmacokinetic profiles, or introducing unanticipated reactive metabolite formation. The quantitative comparisons below demonstrate why this specific compound cannot be considered interchangeable with its closest structural relatives.

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Quantitative Differentiation from Closest Analogs


1-(4-Chloro-5-ethylthiophen-2-yl)ethanone vs. 1-(5-Ethylthiophen-2-yl)ethanone: Physicochemical Property Comparison

The presence of a chlorine substituent at the 4-position of the thiophene ring markedly increases density and reduces boiling point relative to the non-chlorinated analog 1-(5-ethylthiophen-2-yl)ethanone [1]. Specifically, the target compound exhibits a density of 1.2979 g/cm³ versus 1.076 g/cm³ for the 5-ethyl analog—a 20.6% increase attributable to the added mass and polarizability of chlorine. The boiling point decreases from 256.4 °C for the 5-ethyl analog to 242 °C for the 4-chloro-5-ethyl derivative, reflecting altered intermolecular forces and volatility characteristics . These differences are non-trivial for purification protocols, formulation considerations, and solvent selection in downstream reactions.

Medicinal Chemistry Process Chemistry Analytical Chemistry

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone vs. 1-(4-Chloro-5-methylthiophen-2-yl)ethanone: Alkyl Chain Length Impact on Physicochemical Properties

Extending the 5-alkyl substituent from methyl to ethyl (target compound) reduces density and boiling point relative to the 5-methyl analog. The target compound (5-ethyl) has a measured density of 1.2979 g/cm³ versus a predicted density of 1.259 g/cm³ for the 5-methyl analog —a 3.1% increase. The boiling point decreases significantly from a predicted 281.0 °C for the 5-methyl analog to 242 °C for the 5-ethyl derivative . This 39 °C reduction (14% decrease) in boiling point reflects the lower molecular weight and altered van der Waals interactions of the ethyl versus methyl homolog, which can simplify distillation and reduce thermal degradation during purification.

Medicinal Chemistry Process Chemistry Structure-Activity Relationships

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Reduced Bioactivation Potential via 4-Chloro Substitution

The 4-chloro substitution on the 2-acetylthiophene scaffold reduces thiol-trapping adduct formation relative to the unsubstituted 4-H,5-H parent, based on a quantitative GSH trapping assay in human liver microsomes [1]. In the study, the ranking of adduct levels for C4/C5 substituted 2-acetylthiophenes was: 4-H,5-H > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃. The 4-Cl substitution reduced adduct formation relative to the unsubstituted parent, though not to the undetectable level achieved with 5-CH₃ substitution. While the 5-ethyl substituent of the target compound was not directly tested, the ethyl group is expected to provide additional steric shielding and electron donation at the α-position, which, by class-level inference, may further attenuate bioactivation relative to the 4-Cl,5-H analog.

Drug Metabolism Toxicology Medicinal Chemistry

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Herbicidal Activity Against Scenedesmus acutus

The compound exhibits phytotoxic activity against the autotrophic green alga Scenedesmus acutus, a model organism for herbicide screening. In a 20-hour phytotoxicity assay under autotrophic conditions, 1-(4-chloro-5-ethylthiophen-2-yl)ethanone induced ethane production at a concentration of 7.51 nM, relative to a baseline (Rvb) of 0.28 nM/mL packed cell volume [1]. While no direct comparator was tested in the same assay, the absolute activity level places this compound within the range of interest for herbicidal thiophene ketone lead optimization. Structurally related thiophene ketones have been patented as herbicides with pre- and post-emergence activity [2], suggesting that the 4-chloro-5-ethyl substitution pattern may confer favorable physicochemical properties for foliar uptake or target-site binding.

Agrochemical Herbicide Discovery Phytotoxicity

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Validated Building Block for N-Heterocyclic Antimicrobial and HCV Protease Inhibitor Synthesis

The compound is explicitly listed as a reactant for the synthesis of three distinct pharmacologically relevant compound classes: N-chloroheterocyclic antimicrobials, β-amino alcohols targeting the antitubercular enzyme N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease [1]. This breadth of documented synthetic utility distinguishes it from many other thiophene building blocks that are employed in narrower or less well-defined contexts. While no head-to-head comparative yield data are available for the target compound versus other thiophene starting materials in these specific syntheses, its documented use in multiple validated medicinal chemistry campaigns provides procurement justification that simpler 2-acetylthiophenes lacking the 4-chloro-5-ethyl substitution pattern may not offer.

Medicinal Chemistry Antimicrobial Antiviral Synthetic Intermediate

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Predicted Druglikeness and Physicochemical Descriptors Support Medicinal Chemistry Triage

The compound's computed physicochemical parameters position it favorably within drug-like chemical space. Key descriptors include a LogP (XLogP3) of 2.9 and a topological polar surface area (TPSA) of 65.5 Ų [1]. These values align with commonly accepted thresholds for oral bioavailability (LogP <5, TPSA <140 Ų). In comparison, the 5-ethyl analog without chlorine has a LogP of 2.51 and TPSA of 45.3 Ų [2]. The higher LogP of the target compound (2.9 vs. 2.51) indicates increased lipophilicity, which may enhance membrane permeability but could also affect solubility. The moderate TPSA (65.5 Ų) suggests a balance between permeability and transporter recognition. These computed properties, while not direct experimental data, provide a framework for triaging this compound relative to analogs in early-stage drug discovery.

Computational Chemistry Drug Design ADME

1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Evidence-Backed Application Scenarios


Medicinal Chemistry: Lead Optimization Requiring Attenuated Bioactivation Potential

Drug discovery programs involving thiophene-containing scaffolds face the persistent challenge of CYP-mediated bioactivation leading to reactive metabolites. Based on class-level evidence, the 4-chloro substitution of 1-(4-chloro-5-ethylthiophen-2-yl)ethanone reduces GSH adduct formation relative to unsubstituted 2-acetylthiophenes [1]. The additional 5-ethyl group is expected to provide further steric and electronic attenuation. This compound is therefore well-suited as a starting material or intermediate for lead series where metabolic stability is a critical selection criterion. Procurement is justified for projects targeting chronic indications where reactive metabolite-driven idiosyncratic toxicity would be unacceptable.

Agrochemical Discovery: Herbicidal Lead Generation and SAR Expansion

The compound demonstrates quantifiable phytotoxic activity against Scenedesmus acutus (7.51 nM ethane production) [1], establishing a baseline for herbicidal activity. Thiophene ketones are a validated herbicide chemotype with documented pre- and post-emergence activity [2]. Procurement of 1-(4-chloro-5-ethylthiophen-2-yl)ethanone enables the synthesis of focused libraries to explore the impact of 4-chloro and 5-alkyl substitution on herbicidal potency, crop selectivity, and environmental fate. The compound's moderate lipophilicity (LogP ~2.9) and boiling point (242 °C) are conducive to formulation development and field application considerations.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides

The 4-chloro substituent on the electron-rich thiophene ring represents a versatile handle for palladium-catalyzed cross-coupling reactions. Efficient Suzuki-Miyaura protocols for (hetero)aryl chlorides with thiophene boronic acids have been established in aqueous n-butanol with catalyst loadings as low as 0.1–1 mol% [1]. The presence of the 5-ethyl group does not interfere with coupling at the 4-position and may provide beneficial steric effects to suppress homocoupling side reactions. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone thus serves as an ideal substrate for generating diverse biaryl and heterobiaryl libraries, with the acetyl group offering additional sites for subsequent functionalization.

Process Chemistry: Purification-Optimized Building Block with Favorable Physical Properties

Compared to its 5-methyl analog, the 5-ethyl substitution in the target compound lowers the boiling point by 39 °C (from 281 °C to 242 °C) [1]. This substantial reduction simplifies distillation-based purification and reduces thermal degradation during workup. Additionally, the compound's melting point of 83–84 °C facilitates recrystallization and solid handling [2]. For process chemists scaling up reactions, these physical property advantages translate to lower energy costs, reduced solvent consumption, and improved overall yield consistency. Procurement of this specific compound over less favorable analogs can streamline process development and manufacturing workflows.

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